3-bromo-N-(4-hydroxy-3-methylbutan-2-yl)-5-methylbenzamide
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Overview
Description
3-bromo-N-(4-hydroxy-3-methylbutan-2-yl)-5-methylbenzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. This compound features a bromine atom, a hydroxy group, and a methyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(4-hydroxy-3-methylbutan-2-yl)-5-methylbenzamide typically involves multi-step organic reactions. One common method is the bromination of a precursor benzamide compound, followed by the introduction of the hydroxy and methyl groups through selective functionalization reactions. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS), and catalysts like Lewis acids to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and functionalization processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Industrial methods also focus on optimizing reaction conditions to minimize by-products and ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(4-hydroxy-3-methylbutan-2-yl)-5-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium azide (NaN3) under appropriate conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of the corresponding de-brominated benzamide.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-bromo-N-(4-hydroxy-3-methylbutan-2-yl)-5-methylbenzamide depends on its specific interactions with molecular targets. It may act by binding to enzymes or receptors, altering their activity and triggering downstream effects. The presence of the bromine and hydroxy groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-bromo-N-(4-hydroxybutan-2-yl)-5-methylbenzamide: Lacks the methyl group on the butan-2-yl chain.
3-bromo-N-(4-hydroxy-3-methylbutan-2-yl)benzamide: Lacks the methyl group on the benzene ring.
N-(4-hydroxy-3-methylbutan-2-yl)-5-methylbenzamide: Lacks the bromine atom.
Uniqueness
The unique combination of the bromine atom, hydroxy group, and methyl groups in 3-bromo-N-(4-hydroxy-3-methylbutan-2-yl)-5-methylbenzamide contributes to its distinct chemical properties and potential applications. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
3-bromo-N-(4-hydroxy-3-methylbutan-2-yl)-5-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2/c1-8-4-11(6-12(14)5-8)13(17)15-10(3)9(2)7-16/h4-6,9-10,16H,7H2,1-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNUNJESXURARSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C(=O)NC(C)C(C)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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